molecular formula C18H24N4O2 B6523713 N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide CAS No. 440331-30-6

N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B6523713
CAS No.: 440331-30-6
M. Wt: 328.4 g/mol
InChI Key: AWGNGVBFNMTOQK-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide: is a synthetic organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cycloheptyl group attached to a butanamide chain, which is further linked to a benzotriazinone moiety. This unique structure imparts specific chemical and biological properties to the compound.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide plays a significant role in biochemical reactions, particularly as a modulator of GPR139 . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an agonist of GPR139, a G-protein-coupled receptor, influencing signal transduction pathways . The interaction between this compound and GPR139 is crucial for its biochemical activity, as it modulates the receptor’s function and downstream signaling events .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the activation of GPR139 by this compound can lead to changes in intracellular calcium levels, impacting cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of specific genes involved in metabolic pathways and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an agonist of GPR139, it binds to the receptor’s active site, inducing a conformational change that activates downstream signaling cascades . This activation can result in the modulation of various intracellular pathways, including those related to calcium signaling, cyclic AMP production, and mitogen-activated protein kinase (MAPK) pathways . These molecular interactions are essential for the compound’s biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts . The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light . Degradation products may also form over time, potentially altering its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects by modulating GPR139 activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular function and metabolic processes . Threshold effects have been identified, indicating specific dosage ranges where the compound’s beneficial effects are maximized while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity . The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological properties . These metabolic pathways can affect the compound’s overall efficacy and safety profile, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it interacts with GPR139, or to intracellular organelles involved in signal transduction and metabolic processes . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide typically involves multiple steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2-nitroaniline, a series of reactions including nitration, reduction, and cyclization can yield the benzotriazinone structure.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced via acylation reactions. This involves reacting the benzotriazinone intermediate with a suitable butanoyl chloride or anhydride under basic conditions.

    Introduction of the Cycloheptyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the benzotriazinone moiety, potentially converting it to a dihydrobenzotriazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or benzotriazinone positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, and amines.

Major Products

    Oxidation: Formation of cycloheptanone or cycloheptanoic acid derivatives.

    Reduction: Formation of dihydrobenzotriazine derivatives.

    Substitution: Formation of various substituted benzotriazinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, benzotriazine derivatives, including this compound, are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique properties may also find applications in the production of advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)phenylacetic acid
  • N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
  • 1-(4-(4-hydroxy-1,4-dihydro-1,2,4-benzotriazin-3-yl)phenyl)ethanone

Uniqueness

N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide stands out due to its cycloheptyl group, which imparts unique steric and electronic properties. This differentiates it from other benzotriazine derivatives, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

N-cycloheptyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c23-17(19-14-8-3-1-2-4-9-14)12-7-13-22-18(24)15-10-5-6-11-16(15)20-21-22/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGNGVBFNMTOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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